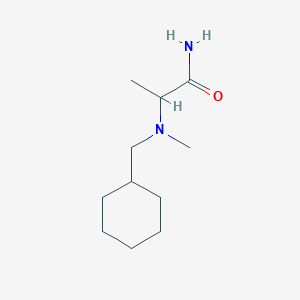
2-((Cyclohexylmethyl)(methyl)amino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Cyclohexylmethyl)(methyl)amino)propanamide is an organic compound with the molecular formula C11H22N2O It is characterized by the presence of a cyclohexylmethyl group, a methyl group, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclohexylmethyl)(methyl)amino)propanamide typically involves the reaction of cyclohexylmethylamine with methylamine and a suitable acylating agent such as propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylmethylamine + Methylamine + Propanoyl Chloride → this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((Cyclohexylmethyl)(methyl)amino)propanamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidation products.
- Reduction : Reduction reactions can convert the amide group to an amine group.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
- Oxidation : Formation of cyclohexylmethyl ketone or other oxidized derivatives.
- Reduction : Formation of 2-((Cyclohexylmethyl)(methyl)amino)propanamine.
- Substitution : Formation of substituted amides or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((Cyclohexylmethyl)(methyl)amino)propanamide has several applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties and as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-((Cyclohexylmethyl)(methyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-((Cyclohexylmethyl)(methyl)amino)butanamide
- 2-((Cyclohexylmethyl)(methyl)amino)pentanamide
- 2-((Cyclohexylmethyl)(methyl)amino)hexanamide
Uniqueness: 2-((Cyclohexylmethyl)(methyl)amino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
2-[cyclohexylmethyl(methyl)amino]propanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(11(12)14)13(2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,14) |
Clé InChI |
GXOCJACVCNPLGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)N(C)CC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


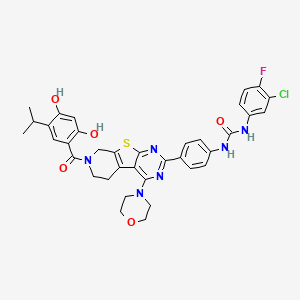
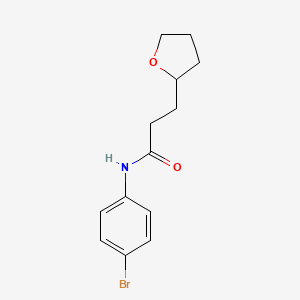
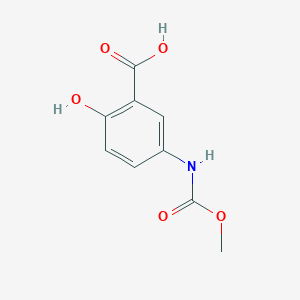
![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)
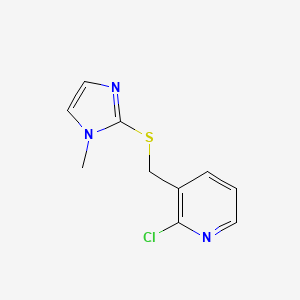

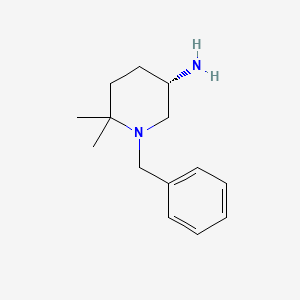
![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
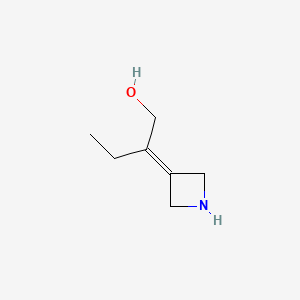

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14898272.png)


